Lipophilicity Profile: 4-Ethylbenzamide vs. 4-Methylbenzamide vs. 4-Propylbenzamide
4-Ethylbenzamide exhibits an experimentally-derived ACD/LogP value of 1.73 , positioning it as an intermediate in lipophilicity between its methyl and propyl homologs. This value is critical for predicting membrane permeability and oral bioavailability in early drug discovery. The compound is more lipophilic than 4-methylbenzamide (LogP = 1.18) [1], yet less lipophilic than 4-propylbenzamide (XLogP3 = 2.8) [2]. This intermediate hydrophobicity offers a distinct balance of solubility and permeability, potentially avoiding the excessive metabolic liability associated with higher LogP compounds while maintaining adequate membrane passage.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.73 |
| Comparator Or Baseline | 4-Methylbenzamide (LogP = 1.18); 4-Propylbenzamide (XLogP3 = 2.8) |
| Quantified Difference | +0.55 LogP units relative to 4-methylbenzamide; -1.07 LogP units relative to 4-propylbenzamide |
| Conditions | ACD/Labs Percepta Platform prediction (4-ethylbenzamide); SIELC database (4-methylbenzamide); PubChem XLogP3 prediction (4-propylbenzamide) |
Why This Matters
Lipophilicity is a primary determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile; selection of the 4-ethyl analog over the methyl or propyl forms allows researchers to tune this property within a predictable range.
- [1] SIELC. Benzamide, 4-methyl- (CAS 619-55-6). LogP Data. View Source
- [2] PubChem. 4-Propylbenzamide (CID 21950701). XLogP3 Data. View Source
